1-[(Benzylsulfanyl)methyl]-4-nitrobenzene
Description
1-[(Benzylsulfanyl)methyl]-4-nitrobenzene (CAS: 27691-43-6) is a nitroaromatic compound with the molecular formula C₁₃H₁₁NO₂S and a molecular weight of 245.30 g/mol . Structurally, it features a nitro group at the para position of the benzene ring and a benzylsulfanyl-methyl substituent. This compound is commercially significant, as evidenced by its availability from multiple suppliers between 2013 and 2014, including Shanghai Titan Chemical and Chemtarget Technologies . Its applications span synthetic chemistry, catalysis, and biomedical research, though its exact biological activity remains less explored compared to analogs with modified substituents.
Properties
IUPAC Name |
1-(benzylsulfanylmethyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-15(17)14-8-6-13(7-9-14)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXCGGYOTWSEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295349 | |
| Record name | 1-[(benzylsulfanyl)methyl]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3019-30-5 | |
| Record name | 1-Nitro-4-[[(phenylmethyl)thio]methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 101359 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC101359 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(benzylsulfanyl)methyl]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Benzylsulfanyl)methyl]-4-nitrobenzene can be synthesized through the reaction of benzyl bromide with 4-nitrothiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Key Structural Features:
Oxidation Reactions
The benzylsulfanylmethyl group undergoes oxidation to form sulfoxides or sulfones:
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Sulfoxide formation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid at 0–25°C yields the sulfoxide derivative.
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Sulfone formation : Prolonged oxidation with H₂O₂ or stronger oxidants (e.g., mCPBA) converts the sulfide to a sulfone .
Example Conditions:
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 85–90% | |
| mCPBA | Sulfone | >95% |
Reduction of the Nitro Group
The nitro group is reducible to an amine under catalytic hydrogenation or chemical reduction:
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Catalytic hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol at 50–80°C produces 1-[(benzylsulfanyl)methyl]-4-aminobenzene .
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Chemical reduction : Tin(II) chloride (SnCl₂) in hydrochloric acid selectively reduces the nitro group without affecting the sulfide .
Thermodynamic Data (Analog):
For 1-methyl-4-nitrobenzene:
Electrophilic Aromatic Substitution
Despite the deactivating nitro group, limited electrophilic substitution can occur at meta positions under harsh conditions:
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Nitration : Requires fuming nitric acid and concentrated sulfuric acid at elevated temperatures (>100°C), yielding dinitro derivatives .
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Halogenation : Bromine (Br₂) in the presence of FeBr₃ substitutes at the meta position relative to the nitro group .
Reaction Rates (Methylbenzene Analogs):
| Reaction | Relative Rate (vs. Benzene) |
|---|---|
| Nitration | ~25× faster |
Nucleophilic Displacement
The benzylsulfanylmethyl group can act as a leaving group in nucleophilic displacements under basic conditions:
Example Reaction:
Stability and Byproduct Formation
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-[(Benzylsulfanyl)methyl]-4-nitrobenzene as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of nitrobenzene compounds can enhance the efficacy of chemotherapeutic agents when used in combination therapies .
Case Study: Combination Therapy
A notable case study explored the use of this compound in combination with other chemotherapeutic agents. The results indicated a synergistic effect, leading to increased apoptosis rates in treated cancer cells compared to monotherapy . This suggests that further investigation into its use in clinical settings could be warranted.
Biodegradation Potential
The compound's structural features also make it relevant in environmental science, particularly concerning its biodegradation. Studies have shown that similar nitroaromatic compounds can be metabolized by specific bacterial strains, leading to detoxification and removal from contaminated environments .
Case Study: Bioremediation
A study involving the microbial degradation of nitrobenzene derivatives demonstrated that certain bacteria can utilize these compounds as carbon sources, effectively reducing their environmental impact. The degradation pathways often involve complex biochemical reactions leading to less harmful products .
Table 2: Microbial Strains for Biodegradation
| Microbial Strain | Compound Degraded | End Products |
|---|---|---|
| Pseudomonas sp. | 1-Chloro-4-nitrobenzene | 4-Chloroaniline |
| Rhodosporidium sp. | Nitrobenzene | 4-Chloroacetanilide |
Mechanism of Action
The mechanism of action of 1-[(Benzylsulfanyl)methyl]-4-nitrobenzene involves its interaction with specific molecular targets. For instance, in cross-coupling reactions, the benzylsulfanyl group acts as a nucleophile, facilitating the formation of carbon-sulfur bonds. The nitro group can also participate in electron transfer processes, influencing the compound’s reactivity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Nitrobenzene Derivatives
Key Findings :
- Cytotoxicity : The cyclohexylsulfanyl analog exhibits significantly enhanced cytotoxicity compared to the benzylsulfanyl derivative in Pt(II) complexes, likely due to improved lipophilicity and cellular uptake .
- Catalytic Reactivity : Sulfur-containing derivatives like 1-(methylsulfinyl)-4-nitrobenzene demonstrate utility in oxidation reactions, achieving >80% conversion in sulfoxidation .
- Synthetic Flexibility: Propargylic derivatives (e.g., 1-(3-chloroprop-1-ynyl)-4-nitrobenzene) serve as precursors for cross-coupling reactions, enabling access to diarylbutynol derivatives .
Tautomerism and Solvatochromism in Azo-Azomethine Derivatives
1-(3-Formyl-4-hydroxyphenylazo)-4-nitrobenzene, a precursor to azo-azomethine compounds, exhibits tautomeric behavior dependent on substituents:
Biological Activity
1-[(Benzylsulfanyl)methyl]-4-nitrobenzene, a compound with a nitro group and a benzylthio moiety, has garnered attention for its diverse biological activities. This article synthesizes available research findings, highlighting its pharmacological potential, mechanisms of action, and implications for future therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the molecular formula . Its structure includes a nitro group () attached to a benzene ring, which is also substituted with a benzylthio group (). This unique arrangement contributes to its biological activity.
1. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA and induce cell death. Research has shown that derivatives of nitro compounds can exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .
For instance, studies have demonstrated that compounds with similar structures to this compound show effective inhibition zones against these bacteria, suggesting potential use in treating infections .
2. Anti-inflammatory Effects
Compounds containing the nitro group have also been associated with anti-inflammatory properties. The nitro group can influence redox reactions within cells, leading to decreased expression of pro-inflammatory markers such as iNOS and COX-2 enzymes . This suggests that this compound may modulate inflammatory pathways effectively.
Pharmacological Studies
A variety of studies have been conducted to evaluate the biological activity of related compounds. For example:
- Antibacterial Testing : In one study, several nitro derivatives were tested against E. coli and K. pneumoniae, with some showing promising results comparable to standard antibiotics .
- Anti-inflammatory Activity : Compounds similar to this compound were found to significantly reduce inflammation in animal models by inhibiting key inflammatory mediators .
Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antibacterial | DNA binding via reactive intermediates | , |
| Anti-inflammatory | Inhibition of iNOS and COX-2 | , |
| Antifungal | Disruption of ergosterol synthesis in fungi |
Safety and Toxicity Considerations
While the biological activities are promising, it is crucial to assess the safety profile of this compound. Nitro compounds can exhibit toxicity due to their reactive nature. Studies indicate that while some derivatives are effective against pathogens, they may also present risks of cytotoxicity at higher concentrations .
Conclusion and Future Directions
The compound this compound exhibits significant potential as an antimicrobial and anti-inflammatory agent. However, further research is necessary to fully elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its safety profile comprehensively.
Future studies should focus on:
- In vivo Testing : To confirm efficacy and safety in living organisms.
- Mechanistic Studies : To better understand how this compound interacts at the molecular level.
- Formulation Development : To enhance bioavailability and therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
